

Molecular weight and formula of Glycidyl Laurate-d5

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Compound of Interest

Compound Name: Glycidyl Laurate-d5

Cat. No.: B13440725

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Technical Guide: Glycidyl Laurate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Glycidyl Laurate-d5**, a deuterated analog of Glycidyl Laurate. This stable isotope-labeled compound is a critical tool for analytical and research applications, particularly in the quantitative analysis of glycidyl esters in various matrices.

Core Compound Details

Glycidyl Laurate-d5 is a synthetic, isotopically labeled form of Glycidyl Laurate where five hydrogen atoms on the glycidyl moiety have been replaced by deuterium. This isotopic substitution renders the molecule heavier than its native counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods. The deuteration is specifically located on the oxiran-2-ylmethyl group.

Physicochemical Properties

A summary of the key quantitative data for **Glycidyl Laurate-d5** is presented in the table below, with a comparison to its non-deuterated form.

Property	Glycidyl Laurate-d5	Glycidyl Laurate
Molecular Formula	C ₁₅ H ₂₃ D ₅ O ₃ [1]	C ₁₅ H ₂₈ O ₃ [2][3][4][5]
Molecular Weight	261.41 g/mol	256.38 g/mol
Exact Mass	261.2352	256.2038
CAS Number	1329563-35-0	1984-77-6
Synonyms	Dodecanoic Acid 2-Oxiranylmethyl-d5 Ester, Lauric Acid 2,3-Epoxypropyl-d5 Ester	Glycidyl dodecanoate, Lauric acid glycidyl ester
IUPAC Name	[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] dodecanoate	oxiran-2-ylmethyl dodecanoate

Applications in Analytical Chemistry

The primary application of **Glycidyl Laurate-d5** is as an internal standard in analytical methodologies for the quantification of glycidyl esters in food products, particularly in refined edible oils. Glycidyl esters are process-induced contaminants that raise health concerns, making their accurate monitoring crucial.

The use of a stable isotope-labeled internal standard like **Glycidyl Laurate-d5** is essential for accurate quantification in complex matrices. It helps to correct for analyte loss during sample preparation and for variations in instrument response, such as matrix effects in liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

While specific, detailed experimental protocols for **Glycidyl Laurate-d5** are not widely published, a general methodology for its use as an internal standard in the analysis of glycidyl esters by LC-MS can be outlined. This protocol is based on established methods for the analysis of related compounds.

General Protocol for Quantification of Glycidyl Laurate using Glycidyl Laurate-d5 Internal Standard by LC-MS

1. Preparation of Standard Solutions:

- **Stock Solutions:** Prepare individual stock solutions of Glycidyl Laurate and **Glycidyl Laurate-d5** in a suitable solvent (e.g., isopropanol, acetone) at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare a series of calibration standards by serially diluting the Glycidyl Laurate stock solution. Each calibration standard should be spiked with a constant, known concentration of the **Glycidyl Laurate-d5** internal standard from its stock solution.

2. Sample Preparation:

- **Extraction:** The extraction procedure will vary depending on the sample matrix. For edible oils, a common method involves dissolving a precisely weighed amount of the oil sample in a nonpolar solvent like hexane.
- **Internal Standard Spiking:** A known amount of the **Glycidyl Laurate-d5** internal standard solution is added to the sample extract.
- **Cleanup:** A solid-phase extraction (SPE) step is often employed to remove interfering matrix components. The choice of SPE cartridge (e.g., silica, C18) will depend on the specific method and matrix.

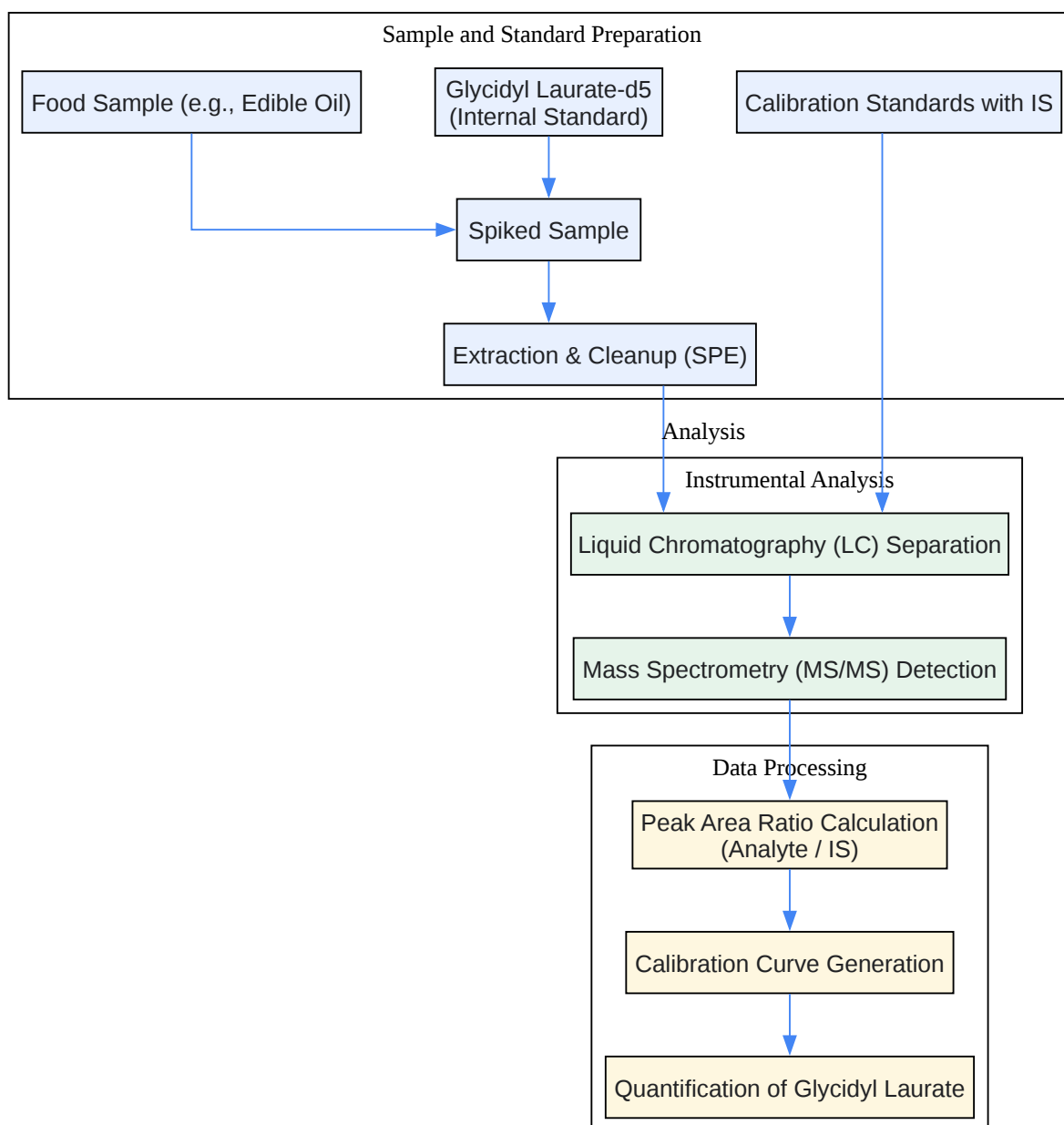
3. LC-MS Analysis:

- **Chromatographic Separation:** The sample extract is injected into a liquid chromatograph, typically a reversed-phase column, to separate the analyte from other components. A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water with additives like formic acid is commonly used.
- **Mass Spectrometric Detection:** The eluent from the LC is introduced into a mass spectrometer, often a tandem mass spectrometer (MS/MS), for detection and quantification. The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific precursor and product ions for both Glycidyl Laurate and **Glycidyl Laurate-d5**.

4. Data Analysis:

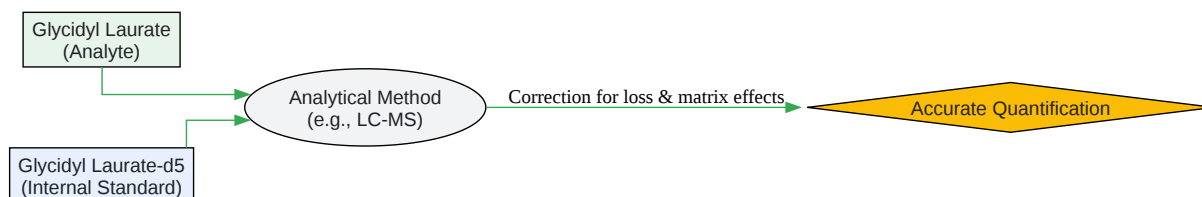
- A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Glycidyl Laurate) to the peak area of the internal standard (**Glycidyl Laurate-d5**) against the concentration of the analyte in the calibration standards.
- The concentration of Glycidyl Laurate in the unknown samples is then determined from this calibration curve using the measured peak area ratio of the analyte to the internal standard.

Visualizations



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Caption: Workflow for the quantification of Glycidyl Laurate using **Glycidyl Laurate-d5** as an internal standard.



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Caption: Logical relationship of using an internal standard for accurate quantification.

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